

Experimental Efficacy & Safety Data of Cornuside

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Compound Focus: Cornuside

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The following table consolidates key findings from preclinical studies on **Cornuside**. The data demonstrates a range of effective doses and a consistent preliminary safety profile, though a formal therapeutic index has not been calculated.

Disease Model	Experimental System	Effective Dose/Concentration	Key Efficacy Findings	Reported Safety / Toxicity Observations
Acute Lung Injury [1] [2]	Mouse model (LPS-induced)	25, 50 mg/kg (in vivo)	Improved survival, reduced lung inflammation and edema via NLRP3 and Keap1-Nrf2 pathways [1] [2].	No overt signs of toxicity reported at these effective doses [1] [2].
Diabetic Nephropathy [3]	Mouse mesangial cells (glucose-induced)	5, 10, 30 μ M (in vitro)	Inhibited cell over-proliferation and reduced pro-inflammatory cytokines via AKT/NF- κ B pathway [3].	Limited toxicity noted; 30 μ M concentration was used without reported adverse effects on cells [3].

Disease Model	Experimental System	Effective Dose/Concentration	Key Efficacy Findings	Reported Safety / Toxicity Observations
Alzheimer's Disease [4]	3xTg-AD mouse model	20, 40 mg/kg (in vivo)	Alleviated cognitive deficits, reduced amyloid plaques and tau phosphorylation via AKT/Nrf2/NF-κB axis [4].	No specific toxicity was reported in the study [4].
Psoriasis-like Dermatitis [5]	Mouse model (IMQ-induced)	20, 40 mg/kg (in vivo)	Alleviated skin lesions, scaling, and epidermal thickening; reduced inflammatory cell infiltration [5].	Described as "clinically safe" and exhibits limited toxicity at high concentrations [5].
Osteogenic Differentiation [6]	Human Bone Marrow Stem Cells (in vitro)	10, 30, 60 μM (in vitro)	Promoted osteogenic differentiation of BMSCs via PI3K/Akt signaling [6].	Promoted cell proliferation at tested concentrations; no cytotoxicity reported [6].

Detailed Experimental Protocols

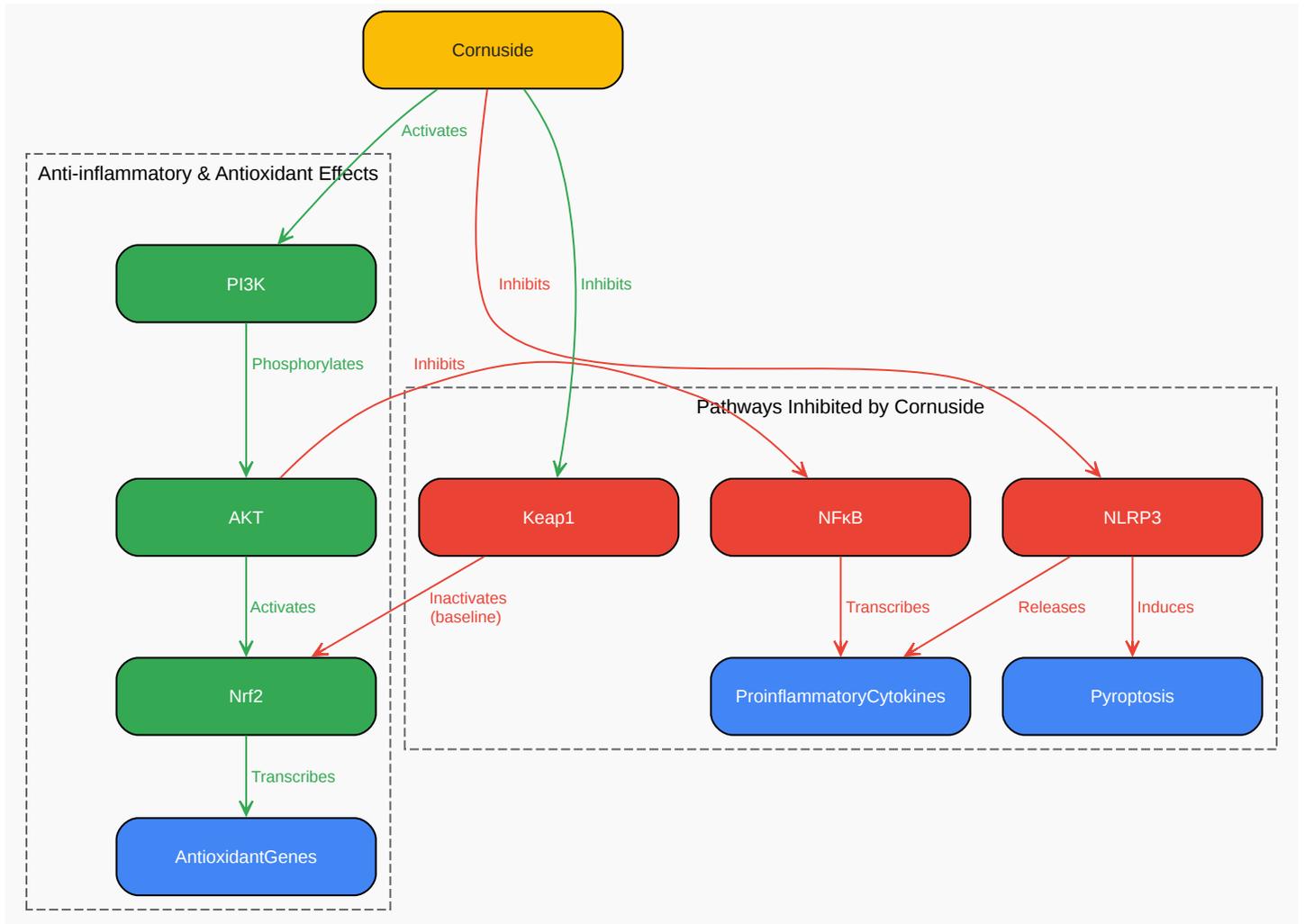
For your experimental design, here are the methodologies commonly used in the cited studies to evaluate **Cornuside**'s activity and safety.

- **In Vivo Efficacy and Preliminary Safety:** Studies on animal models (mice and rats) typically involve inducing a disease state (e.g., with LPS or IMQ) and then administering **Cornuside** via **intra-gastric gavage** or **intraperitoneal injection** [7] [1] [4]. General animal health, survival rates, body weight, and locomotor activity are monitored as primary indicators of systemic toxicity. Blood and tissue samples (liver, kidney) are collected for histological analysis to assess specific organ damage, though these detailed histopathology reports are not always highlighted in efficacy-focused studies [5].

- **In Vitro Efficacy and Cytotoxicity:** Cell-based studies use established lines (e.g., RAW 264.7 macrophages, mesangial cells) [3] [4]. Cells are pre-treated with a range of **Cornuside** concentrations and then stimulated with inflammatory agents like LPS. Cytotoxicity and cell viability are quantitatively assessed using standard assays such as:
 - **Cell Counting Kit-8 (CCK-8)** [3] [6]
 - **Lactate Dehydrogenase (LDH) release assays** [1]
 - **Propidium Iodide (PI) staining** to detect dead cells [1]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of **Cornuside** are mediated through the modulation of multiple signaling pathways, which are summarized in the diagram below.



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This diagram illustrates **Cornuside's** multi-target mechanism of action, which contributes to its efficacy across different diseases [1] [3] [4].

Interpretation Guide for Professionals

When evaluating this data for drug development, please consider the following:

- **Therapeutic Index is Not Yet Defined:** The available data shows **effective doses without causing observed toxicity**, but a formal median lethal dose (LD₅₀) or no-observed-adverse-effect-level (NOAEL) has not been established in the provided literature. The therapeutic index (TI = LD₅₀/ED₅₀) cannot be calculated with current public information.
- **Promising Preliminary Safety Profile:** A key finding is that **Cornuside** is explicitly noted to be "**clinically safe**" and shows "**limited toxicity at high concentrations**" [5]. Multiple studies report **no overt signs of toxicity at their effective doses** [1] [4], which is a positive indicator for further investigation.
- **Mind the Evidence Gap:** The current evidence is primarily from **short-term preclinical studies**. Comprehensive toxicological data, including results from repeat-dose toxicity studies, genotoxicity, and carcinogenicity assessments, are necessary next steps for a full safety profile evaluation.

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